Cas no 120889-75-0 (5-(Aminomethyl)thiophene-2-carboxylic acid)

5-(Aminomethyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring both an aminomethyl group and a carboxylic acid functionality on a thiophene backbone. This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The presence of reactive amine and carboxyl groups allows for further derivatization, enabling the formation of amides, esters, or other conjugated systems. Its thiophene core contributes to electronic properties useful in material science applications. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic pathways.
5-(Aminomethyl)thiophene-2-carboxylic acid structure
120889-75-0 structure
Product Name:5-(Aminomethyl)thiophene-2-carboxylic acid
CAS No:120889-75-0
MF:C6H7NO2S
MW:157.190280199051
MDL:MFCD06803416
CID:1086154
PubChem ID:16495107
Update Time:2025-10-29

5-(Aminomethyl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)thiophene-2-carboxylic acid
    • 5-(aminomethyl)thiophene-2-carboxylic acid(SALTDATA: FREE)
    • AB1007595
    • AG-D-45521
    • AGN-PC-010KX4
    • Ambcb4003254
    • CTK4B2090
    • SureCN7419192
    • AKOS ISYA01260
    • 5-Aminomethyl-thiophene-2-carboxylic acid
    • 5-(AMINOMETHYL)THIOPHENE-2-CARBOXYLICACID
    • DB-349652
    • CHEMBL2147348
    • CS-0268563
    • EN300-78301
    • AKOS000321030
    • CHEMBL2220118
    • MFCD06803416
    • BDBM50391515
    • 5-(Aminomethyl)-2-thiophenecarboxylic acid
    • BS-36853
    • SCHEMBL7419192
    • 120889-75-0
    • DTXSID30586201
    • MDL: MFCD06803416
    • Inchi: 1S/C6H7NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9)
    • InChI Key: VHWSFLJKPUEMJW-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC=C1CN

Computed Properties

  • Exact Mass: 157.02000
  • Monoisotopic Mass: 157.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • Density: 1.411
  • Boiling Point: 346.896°C at 760 mmHg
  • Flash Point: 163.597°C
  • Refractive Index: 1.637
  • PSA: 91.56000
  • LogP: 1.60530

5-(Aminomethyl)thiophene-2-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-(Aminomethyl)thiophene-2-carboxylic acid

Introduction to 5-(Aminomethyl)thiophene-2-carboxylic acid (CAS No: 120889-75-0)

5-(Aminomethyl)thiophene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 120889-75-0, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic acid features a thiophene core substituted with both an amino and a carboxylic acid functional group, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural properties of this compound have garnered attention from researchers exploring novel therapeutic agents and materials.

The molecular structure of 5-(Aminomethyl)thiophene-2-carboxylic acid consists of a five-membered aromatic ring containing sulfur, with an amine group attached to one of the carbon atoms and a carboxylic acid group at another position. This configuration imparts both basic and acidic characteristics to the molecule, enabling it to participate in diverse chemical reactions such as condensation, esterification, and amidation. These reactivity patterns make it a valuable building block in medicinal chemistry and polymer science.

In recent years, 5-(Aminomethyl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in drug development. Researchers have leveraged its structural motifs to design molecules with enhanced pharmacological properties. For instance, derivatives of this compound have been explored as precursors for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The thiophene ring is particularly noteworthy, as it is a common scaffold in many bioactive natural products and synthetic drugs.

One of the most compelling aspects of 5-(Aminomethyl)thiophene-2-carboxylic acid is its ability to form stable complexes with metal ions. This property has been exploited in the development of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and sensing technologies. The coordination chemistry of thiophene derivatives remains an active area of investigation, with researchers seeking to unlock new functionalities through metal-ligand interactions.

The pharmaceutical industry has also shown interest in 5-(Aminomethyl)thiophene-2-carboxylic acid for its potential as a prodrug or a pharmacophore. Prodrugs are inactive precursors that are metabolically converted into active drugs within the body, offering advantages such as improved solubility or stability. By incorporating the 5-(Aminomethyl)thiophene-2-carboxylic acid moiety into drug molecules, chemists can enhance their bioavailability and target specificity. Recent studies have demonstrated its utility in designing peptidomimetics that mimic natural bioactive peptides while exhibiting improved pharmacokinetic profiles.

Beyond pharmaceutical applications, 5-(Aminomethyl)thiophene-2-carboxylic acid has found utility in materials science. Its ability to form conjugated systems makes it a candidate for organic electronics, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene ring's electron-deficient nature allows for efficient charge transport, which is essential for the performance of these devices. Researchers are exploring ways to integrate this compound into novel materials that could revolutionize renewable energy technologies.

The synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, advances in catalytic techniques have made it possible to access this compound more efficiently. For example, transition-metal-catalyzed cross-coupling reactions have enabled the direct functionalization of thiophene derivatives, streamlining synthetic routes and reducing costs.

In conclusion, 5-(Aminomethyl)thiophene-2-carboxylic acid (CAS No: 120889-75-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity patterns make it an indispensable tool for researchers seeking to develop innovative solutions to global challenges. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand even further, solidifying its importance in modern chemistry.

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